molecular formula C12H7Cl2N3 B1426450 3-(2,5-二氯嘧啶-4-基)-1H-吲哚 CAS No. 937366-57-9

3-(2,5-二氯嘧啶-4-基)-1H-吲哚

货号 B1426450
CAS 编号: 937366-57-9
分子量: 264.11 g/mol
InChI 键: FBEYVYDAVBOFOJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to “3-(2,5-Dichloropyrimidin-4-yl)-1H-indole” often involves the use of organolithium reagents . For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

科学研究应用

合成和药理特性

研究探索了与 3-(2,5-二氯嘧啶-4-基)-1H-吲哚相关的各种化合物的合成。例如,(Somappa 等人,2015)进行的一项研究详细介绍了吲哚附加杂环的一锅合成,该杂环表现出显着的抗炎、镇痛和中枢神经系统抑制活性。合成的新型化合物显示出比标准药物吲哚美辛更好的抗炎活性。

分子结构和分析

具有吲哚核的化合物的分子结构和分析,包括 3-(2,5-二氯嘧啶-4-基)-1H-吲哚的衍生物,一直是各种研究的主题。(Geetha 等人,2019)合成了 4-氯-N-[2-(2-1H-吲哚-3-基-乙酰氨基)-苯基]-苯甲酰胺,并对其进行了表征,显示了其在理解 DNA 和蛋白质相互作用中的相关性。

抗菌活性

吲哚衍生物的抗菌潜力已在多项研究中得到调查。(El-Sayed 等人,2016)报道了 N-乙基-3-吲哚基杂环的合成,包括 3-(嘧啶-4-基)-1H-吲哚衍生物,它们表现出很高的生长抑制活性。

烯胺化和环化在药物化学中的应用

使用烯胺化和随后的碱促进环化来构建吡咯并[1,2-a]吲哚(药物化学中重要的化合物)由(Zhou 等人,2016)证明。他们的研究突出了 1-(嘧啶-2-基)-1H-吲哚在合成生物相关化合物中的重要性。

抗氧化活性

还对吲哚衍生物的抗氧化特性进行了研究。(Saundane 等人,2012)合成了包含吲哚基噻吩嘧啶的噻唑烷酮和氮杂环丁酮,显示出有希望的抗氧化活性。

分子对接和 QSAR 建模

分子对接研究和 QSAR 建模已被用于了解吲哚衍生物在分子水平上的相互作用和活性。(Aziz 等人,2021)设计了基于吲哚的杂环来研究它们作为抗氧化剂的潜力,提供了对这些化合物构效关系的见解。

属性

IUPAC Name

3-(2,5-dichloropyrimidin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3/c13-9-6-16-12(14)17-11(9)8-5-15-10-4-2-1-3-7(8)10/h1-6,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEYVYDAVBOFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718182
Record name 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole

CAS RN

937366-57-9
Record name 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Starting materials: 2,4,5-trichloropyrimidine and 1H-indole. m/z 265.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

CH3MgBr (3.2M in 2-methyltetrahydrofuran, 3.37 mL, 10.79 mmol) was added dropwise over 10 minutes to a solution of indole (1.28 g, 10.79 mmol) in THF (6 mL) at 0° C. The solution was then stirred at 0-2° C. for 0.5 h. 2,4,5-Trichloropyrimidine (1 g, 5.40 mmol) was then added dropwise, resulting in a yellow solution. The ice bath was removed, then the solution was stirred at r.t. for 1 h, resulting in a red solution. The mixture was heated to 60° C. and then stirred at 60° C. for 1.5 h. The mixture was then cooled to r.t. and acetic acid (634 μL, 11.06 mmol) was added dropwise. Water (9.90 mL) and THF (2 mL) were added, then the mixture was stirred for 20 minutes at 60° C., resulting in a bi-phasic solution. The layers were separated and heptane (11 mL) was added to the organic solution, resulting in the crystallisation of a solid. The solid was collected by filtration, washed with heptane (2 mL), and dried in a vacuum oven to give the title compound (1.015 g, 66%) as a yellow solid; 1H NMR: 7.24-7.32 (2H, m), 7.55-7.58 (1H, m), 8.52-8.55 (1H, m), 8.71-8.73 (2H, m), 12.24 (1H, s); m/z: ES+ MH+ 264, 266.
Quantity
3.37 mL
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
634 μL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
9.9 mL
Type
solvent
Reaction Step Four
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Reactant of Route 2
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Reactant of Route 3
Reactant of Route 3
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Reactant of Route 4
Reactant of Route 4
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Reactant of Route 5
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
Reactant of Route 6
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole

Citations

For This Compound
5
Citations
H Chen, M Lai, T Zhang, Y Chen, L Tong… - Journal of Medicinal …, 2022 - ACS Publications
Tertiary C797S mutation of epidermal growth factor receptor (EGFR)-mediated resistance in non-small-cell-lung-cancer (NSCLC) patients is still an unmet clinical need. Several classes …
Number of citations: 17 pubs.acs.org
J Li, B An, X Song, Q Zhang, C Chen, S Wei… - European Journal of …, 2021 - Elsevier
Lung cancer is the leading cause of cancer deaths. It has been demonstrated that epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKI) are efficacious in patients with …
Number of citations: 18 www.sciencedirect.com
JJ Marineau, KB Hamman, S Hu… - Journal of Medicinal …, 2021 - ACS Publications
CDK7 has emerged as an exciting target in oncology due to its roles in two important processes that are misregulated in cancer cells: cell cycle and transcription. This report describes …
Number of citations: 26 pubs.acs.org
RA Ward, MJ Anderton, S Ashton… - Journal of medicinal …, 2013 - ACS Publications
A novel series of small-molecule inhibitors has been developed to target the double mutant form of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is resistant to …
Number of citations: 249 pubs.acs.org
H Dong, X Ye, Y Zhu, H Shen, H Shen… - Journal of Medicinal …, 2023 - ACS Publications
Osimertinib resistance is an unmet clinical need for the treatment of non-small cell lung cancer (NSCLC), and the main mechanism is tertiary C797S mutation of epidermal growth factor …
Number of citations: 2 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。